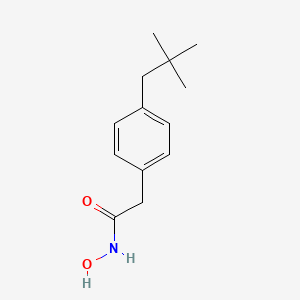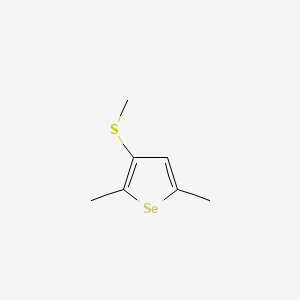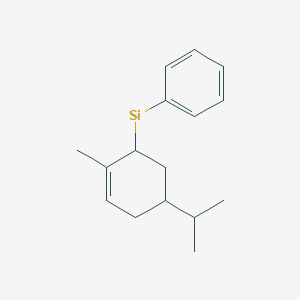
CID 78064052
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78064052 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The synthesis of CID 78064052 involves several steps, each requiring specific reagents and conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For example, one method may involve the hydrolysis of a precursor compound in the presence of an inorganic acid and a catalyst to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
CID 78064052 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and specific conditions that influence the outcome and yield of the reactions.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound may use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated products .
Aplicaciones Científicas De Investigación
CID 78064052 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules. Its unique reactivity makes it a valuable tool for chemists working on novel synthetic pathways .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used to investigate the mechanisms of action of various biological targets and to develop new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on specific diseases and conditions, aiming to develop new treatments and drugs .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in manufacturing, materials science, and other industrial processes .
Mecanismo De Acción
The mechanism of action of CID 78064052 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes .
Molecular Targets and Pathways
This compound may target various molecular pathways, including those involved in signal transduction, metabolism, and gene expression. By interacting with these pathways, it can alter cellular functions and responses, leading to its observed effects .
Comparación Con Compuestos Similares
CID 78064052 can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds
CID 71298057: This compound shares some structural similarities with this compound but differs in its reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a compound of significant interest .
Propiedades
Fórmula molecular |
C16H22Si |
|---|---|
Peso molecular |
242.43 g/mol |
InChI |
InChI=1S/C16H22Si/c1-12(2)14-10-9-13(3)16(11-14)17-15-7-5-4-6-8-15/h4-9,12,14,16H,10-11H2,1-3H3 |
Clave InChI |
RWXXDOKDNMGLFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1[Si]C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


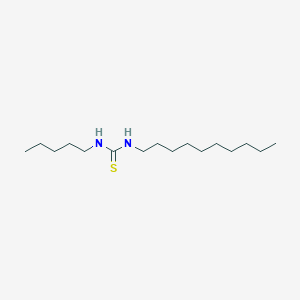
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
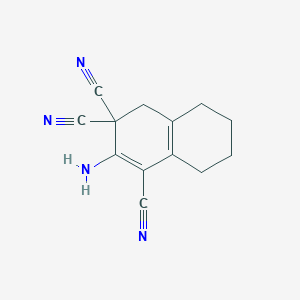
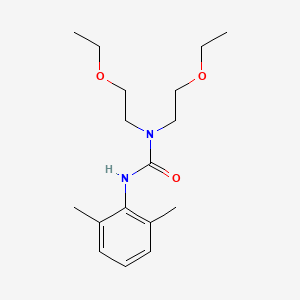

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
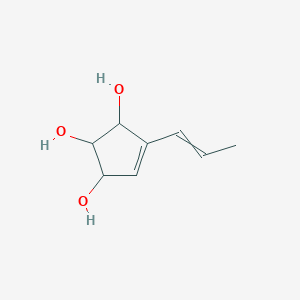
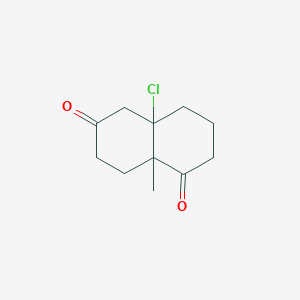
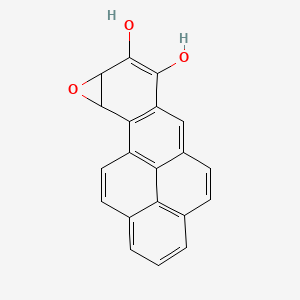
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
